molecular formula C27H46O4 B8702862 Benzoic acid, 3,5-bis(decyloxy)- CAS No. 125482-07-7

Benzoic acid, 3,5-bis(decyloxy)-

Cat. No.: B8702862
CAS No.: 125482-07-7
M. Wt: 434.7 g/mol
InChI Key: YRNZOVUMYBUPTG-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(decyloxy)- is a substituted aromatic compound featuring two decyloxy (C10H21O-) groups at the 3- and 5-positions of the benzene ring. The decyloxy substituents confer high lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as surfactant formulations, dendrimer synthesis, or drug delivery systems .

Properties

CAS No.

125482-07-7

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

3,5-didecoxybenzoic acid

InChI

InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3,(H,28,29)

InChI Key

YRNZOVUMYBUPTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

Compound Name Substituent Structure Chain Length Key Properties/Applications References
3,5-Bis(decyloxy)benzoic acid Linear C10 C10 High lipophilicity; potential for self-assembling nanostructures
3,5-Bis(dodecyloxy)benzoic acid Linear C12 C12 Enhanced hydrophobicity; used in dendrimer cores for stable micelle formation
3,5-Bis(octyloxy)benzoic acid Linear C8 C8 Lower melting point; intermediate in ester derivatives for drug delivery

Key Insight: Longer aliphatic chains (e.g., C12) increase hydrophobicity and thermal stability, favoring applications in nanomaterials. Shorter chains (e.g., C8) reduce steric hindrance, enhancing reactivity in esterification .

Substituent Bulkiness and Reactivity

Compound Name Substituent Type Bulkiness Reactivity Impact References
3,5-Bis(benzyloxy)benzoic acid Aromatic (benzyl) High Steric hindrance limits substitution to C2 in cellulose derivatization
3,5-Bis(tert-butyldiphenylsilyloxy)benzoate Branched silyl Very high Used in protective group strategies; impedes crystallization
3,5-Bis(decyloxy)benzoic acid Linear aliphatic Moderate Flexible chains enable co-assembly in dendrimers

Key Insight : Bulky substituents (e.g., benzyloxy or silyloxy) hinder reaction kinetics and dictate regioselectivity, whereas linear chains enable modular assembly in supramolecular chemistry .

Functional Group Variations

Compound Name Functional Groups Key Applications References
3,5-Bis(decyloxy)benzoic acid Carboxylic acid Surfactants, dendrimer precursors
3,5-Di(1H-imidazol-1-yl)benzoic acid Imidazolyl Coordination chemistry (MOFs, catalysts)
3,5-Bis(trifluoromethyl)benzoic acid Trifluoromethyl Bioactive intermediates (e.g., antitumor agents)
3,5-Bis(3,5-dicarboxylphenoxy)benzoic acid Multiple carboxylates MOF construction for gas storage/separation

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity and bioactivity, while carboxylates enable metal coordination in MOFs. Imidazolyl groups facilitate hydrogen bonding in catalysis .

Thermal and Solubility Properties

Compound Name Melting Point (°C) Solubility Profile References
3,5-Bis(decyloxy)benzoic acid Not reported Soluble in DMSO, chloroform
3,5-Bis(benzyloxy)benzoic acid 160–165 Soluble in polar aprotic solvents (DMF, THF)
3,5-Bis(tert-butyl)benzoic acid 238–242 Low solubility in water; soluble in ethanol

Key Insight : Aromatic substituents (e.g., benzyloxy) increase melting points due to π-π stacking, while branched aliphatic groups (e.g., tert-butyl) reduce solubility in polar solvents .

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